molecular formula C7H7N3O3 B12967926 2-(3-Nitropyridin-2-yl)acetamide

2-(3-Nitropyridin-2-yl)acetamide

Cat. No.: B12967926
M. Wt: 181.15 g/mol
InChI Key: LRFLKIOQGYRANW-UHFFFAOYSA-N
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Description

2-(3-Nitropyridin-2-yl)acetamide is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group attached to the pyridine ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitropyridin-2-yl)acetamide typically involves the nitration of pyridine derivatives followed by acetamidation. One common method involves the reaction of 3-nitropyridine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and acetamidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitropyridin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-nitropyridine-2-carboxylic acid.

    Reduction: Formation of 2-(3-aminopyridin-2-yl)acetamide.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Nitropyridin-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules used in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Nitropyridin-2-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Nitropyridine: Similar in structure but lacks the acetamide group.

    2-(3-Aminopyridin-2-yl)acetamide: Formed by the reduction of 2-(3-Nitropyridin-2-yl)acetamide.

    N-(3-Nitropyridin-2-yl)acetamide: Another nitropyridine derivative with similar properties.

Uniqueness

This compound is unique due to the presence of both the nitro and acetamide groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

IUPAC Name

2-(3-nitropyridin-2-yl)acetamide

InChI

InChI=1S/C7H7N3O3/c8-7(11)4-5-6(10(12)13)2-1-3-9-5/h1-3H,4H2,(H2,8,11)

InChI Key

LRFLKIOQGYRANW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CC(=O)N)[N+](=O)[O-]

Origin of Product

United States

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